![molecular formula C11H13NO B3348839 5H-Cyclopenta[c]pyridin-5-ol, 6,7-dihydro-4-(2-propenyl)- CAS No. 189065-85-8](/img/structure/B3348839.png)
5H-Cyclopenta[c]pyridin-5-ol, 6,7-dihydro-4-(2-propenyl)-
Descripción general
Descripción
The compound “5H-Cyclopenta[c]pyridin-5-ol, 6,7-dihydro-4-(2-propenyl)-” is a type of organic compound . It is a derivative of the 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one family .
Synthesis Analysis
The synthesis of this compound involves the direct oxidation of 2,3-cyclopentenopyridine analogues . This process is achieved using Mn (OTf)2 as a catalyst and t-BuOOH (65% in H2O) as an oxidant at 25 °C in H2O . The reaction yields high results and exhibits excellent chemoselectivity .Molecular Structure Analysis
The molecular structure of this compound is complex. The InChI code for this compound is 1S/C8H9NO/c10-8-4-3-7-6 (8)2-1-5-9-7/h1-2,5,8,10H,3-4H2 . This code provides a standard way to encode the compound’s molecular structure and formula.Chemical Reactions Analysis
The main chemical reaction involved in the formation of this compound is the direct oxidation of 2,3-cyclopentenopyridine analogues . This reaction is catalyzed by Mn (OTf)2 and uses t-BuOOH (65% in H2O) as an oxidant .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 135.17 . It is a solid or semi-solid or liquid or lump at room temperature . The compound is stored in an inert atmosphere at 2-8°C .Safety and Hazards
The compound has been classified with the GHS07 pictogram, indicating that it may cause certain health hazards . The hazard statements associated with this compound are H302-H315-H319-H335 , indicating potential harm if swallowed, skin irritation, serious eye irritation, and respiratory irritation respectively .
Propiedades
IUPAC Name |
4-prop-2-enyl-6,7-dihydro-5H-cyclopenta[c]pyridin-5-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO/c1-2-3-8-6-12-7-9-4-5-10(13)11(8)9/h2,6-7,10,13H,1,3-5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQSHSQJTVRLCIK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1=C2C(CCC2=CN=C1)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20445651 | |
| Record name | 5H-Cyclopenta[c]pyridin-5-ol, 6,7-dihydro-4-(2-propenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20445651 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
189065-85-8 | |
| Record name | 5H-Cyclopenta[c]pyridin-5-ol, 6,7-dihydro-4-(2-propenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20445651 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


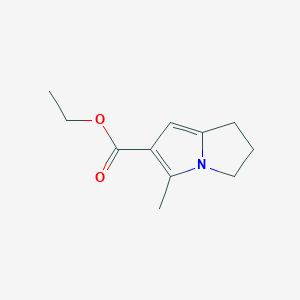
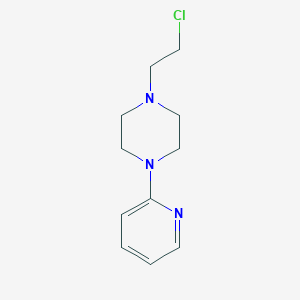
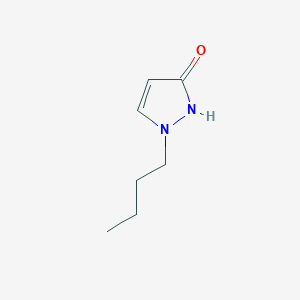
![3-Chloropyridazino[3,4-b][1,5]benzoxazepin-5(6h)-one](/img/structure/B3348777.png)
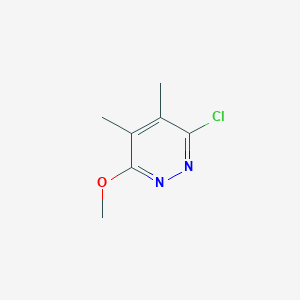
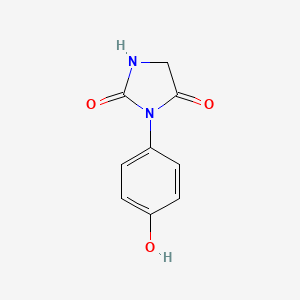
![1,4-Dihydrobenzo[g]quinoxaline-2,3-dione](/img/structure/B3348793.png)
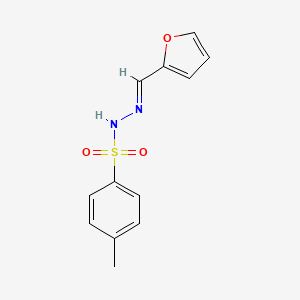
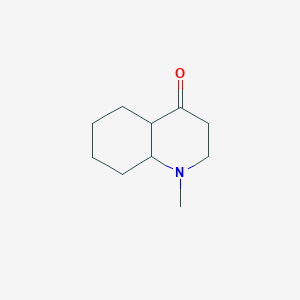
![2-Amino-5,6,7,8-tetrahydro-3H-pyrimido[4,5-B]indol-4(9H)-one](/img/structure/B3348813.png)


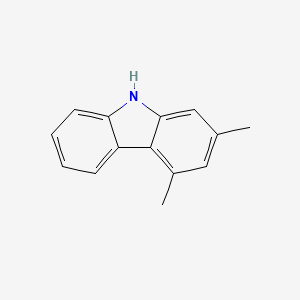
![3,6-diamino-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile](/img/structure/B3348870.png)
